molecular formula C13H20ClN5O B14082717 2-{[6-(5-Chloro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hexyl]amino}ethan-1-ol CAS No. 101071-71-0

2-{[6-(5-Chloro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hexyl]amino}ethan-1-ol

Cat. No.: B14082717
CAS No.: 101071-71-0
M. Wt: 297.78 g/mol
InChI Key: PFGGDBMKCTVPDY-UHFFFAOYSA-N
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Description

2-((5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol is a synthetic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with a chloro group at the 5-position and an aminoethanol moiety at the 7-position. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, alkoxides, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazolopyrimidine core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the chloro group.

Mechanism of Action

The mechanism of action of 2-((5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cellular signaling pathways, thereby affecting cell proliferation, apoptosis, or other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the aminoethanol moiety allows for unique interactions with molecular targets, making it a valuable compound for various research applications .

Properties

CAS No.

101071-71-0

Molecular Formula

C13H20ClN5O

Molecular Weight

297.78 g/mol

IUPAC Name

2-[6-(5-chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hexylamino]ethanol

InChI

InChI=1S/C13H20ClN5O/c14-12-9-11(19-13(18-12)16-10-17-19)5-3-1-2-4-6-15-7-8-20/h9-10,15,20H,1-8H2

InChI Key

PFGGDBMKCTVPDY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=NC=N2)N=C1Cl)CCCCCCNCCO

Origin of Product

United States

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